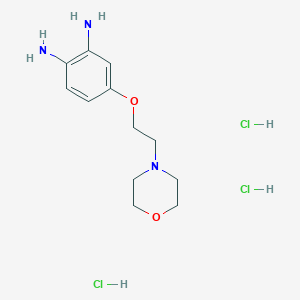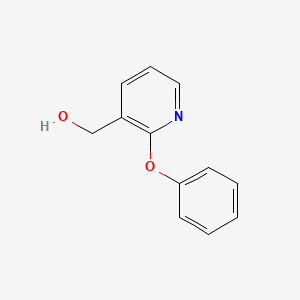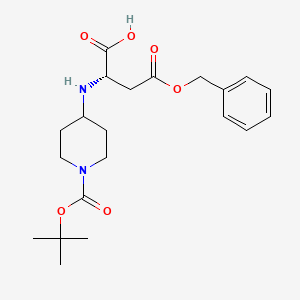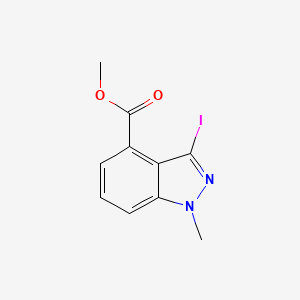
4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride; min. 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride (4-MEBT) is an organic compound with the molecular formula C9H19Cl3N4O2. It is a white, crystalline solid that is soluble in water and organic solvents. 4-MEBT is used in a variety of research applications, including as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a building block in drug development. It has been studied for its biochemical and physiological effects, and its advantages and limitations in laboratory experiments.
科学研究应用
4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride; min. 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a building block in drug development. It has also been used in the study of enzyme inhibition and in the production of fluorescent probes for imaging.
作用机制
The mechanism of action of 4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride; min. 95% is not yet fully understood. However, it is believed to act as a chelating agent, which means it can bind to metal ions and form stable complexes. This has been shown to be important in the inhibition of enzymes and the production of fluorescent probes for imaging.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride; min. 95% are not yet fully understood. However, studies have shown that it can act as a chelating agent, which means it can bind to metal ions and form stable complexes. This has been shown to be important in the inhibition of enzymes and the production of fluorescent probes for imaging. Additionally, 4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride; min. 95% has been shown to have antimicrobial activity against a variety of bacteria and fungi.
实验室实验的优点和局限性
4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride; min. 95% has several advantages that make it useful in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be stored for extended periods of time without significant degradation. Additionally, it is soluble in a variety of solvents, including water and organic solvents, which makes it easy to use in a variety of applications. However, 4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride; min. 95% also has some limitations. It is not stable in the presence of strong alkaline or acidic solutions, and it can be toxic in large doses.
未来方向
There are a number of potential future directions for the study of 4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride; min. 95%. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research into its synthesis methods and its advantages and limitations in laboratory experiments could lead to improved methods for its use. Finally, further research into its antimicrobial activity could lead to new ways of treating bacterial and fungal infections.
合成方法
4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride; min. 95% is synthesized through a multi-step process involving the reaction of 2-morpholinoethanol with benzene-1,2-diamine in the presence of hydrochloric acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and a solvent such as methanol or ethanol. After the reaction is complete, the product is precipitated out of solution and dried to yield the desired compound.
属性
IUPAC Name |
4-(2-morpholin-4-ylethoxy)benzene-1,2-diamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2.3ClH/c13-11-2-1-10(9-12(11)14)17-8-5-15-3-6-16-7-4-15;;;/h1-2,9H,3-8,13-14H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNRKWUEWZRFDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC(=C(C=C2)N)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Trifluoromethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester](/img/structure/B6336198.png)
![2-Bromo-8-methylH-imidazo[1,2-a]pyridine](/img/structure/B6336207.png)
![Carbonic acid tert-butyl ester (1-Me-1H-imidazol-2-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxab orolan-2-yl)-ph]-methyl ester](/img/structure/B6336212.png)

![Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH](/img/structure/B6336236.png)
![2-(3-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336239.png)

![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6336258.png)



![1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-5-amine trihydrochloride, 95%](/img/structure/B6336275.png)
